molecular formula C25H13Br3 B1646493 2,2',7-Tribromo-9,9'-spirobi[fluorene] CAS No. 171408-77-8

2,2',7-Tribromo-9,9'-spirobi[fluorene]

Cat. No.: B1646493
CAS No.: 171408-77-8
M. Wt: 553.1 g/mol
InChI Key: QFUDENSTNNSGFG-UHFFFAOYSA-N
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Description

2,2’,7’-Tribromo-9,9’-spirobi[fluorene] is a chemical compound with the molecular formula C25H13Br3. It is a derivative of spirobifluorene, characterized by the presence of three bromine atoms at the 2, 2’, and 7’ positions. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,7’-Tribromo-9,9’-spirobi[fluorene] typically involves the bromination of 9,9’-spirobifluorene. The process can be carried out using bromine as the brominating agent in the presence of a catalyst such as iron (III) chloride. The reaction is conducted under controlled conditions to ensure the selective bromination at the desired positions .

Industrial Production Methods

Industrial production of 2,2’,7’-Tribromo-9,9’-spirobi[fluorene] follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The compound is then purified through recrystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,2’,7’-Tribromo-9,9’-spirobi[fluorene] undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Catalysts such as palladium or nickel complexes are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce polymers or other complex structures .

Scientific Research Applications

2,2’,7’-Tribromo-9,9’-spirobi[fluorene] has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2,2’,7,7’-Tetrabromo-9,9’-spirobi[fluorene]
  • 2,2’,7,7’-Tetrakis(N,N-diphenylamino)-9,9’-spirobi[fluorene]
  • 2,7-Dibromo-9,9-dimethyl-9H-fluorene

Uniqueness

2,2’,7’-Tribromo-9,9’-spirobi[fluorene] is unique due to its specific bromination pattern, which imparts distinct reactivity and properties compared to other spirobifluorene derivatives. Its selective bromination allows for targeted functionalization, making it valuable in the synthesis of specialized materials and compounds .

Properties

IUPAC Name

2,2',7'-tribromo-9,9'-spirobi[fluorene]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H13Br3/c26-14-5-8-18-17-3-1-2-4-21(17)25(22(18)11-14)23-12-15(27)6-9-19(23)20-10-7-16(28)13-24(20)25/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUDENSTNNSGFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C24C5=C(C=CC(=C5)Br)C6=C4C=C(C=C6)Br)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H13Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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